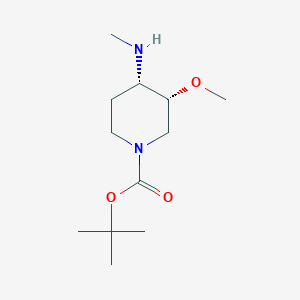![molecular formula C10H5F3N2O3 B1403579 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944905-74-2](/img/structure/B1403579.png)
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid
Vue d'ensemble
Description
The compound is an organic molecule that contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods, including Pd-catalyzed coupling reactions and subsequent carbon–carbon double bond hydrogenation .Molecular Structure Analysis
The molecular structure of this compound likely involves a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an oxadiazole ring and a carboxylic acid group .Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal and molecular structure of related compounds such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of oxadiazole derivatives, has been studied in detail (Viterbo, Calvino, & Serafino, 1980).
Synthesis Methods
Efficient scale-up synthesis methods for related compounds, such as BMS-520, have been developed. These methods include regioselective cycloaddition and chemoselective hydrolysis, improving 1,2,4-oxadiazole formation (Hou et al., 2016).
Reaction with Unsaturated Compounds
Research on the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds has been conducted, yielding difluoromethylenated oxadiazole-containing compounds (Yang et al., 2007).
Spectral and Density Functional Studies
Studies on absorption and fluorescence spectra of oxadiazole derivatives, focusing on the effects of different substituents and the basicity of the oxadiazole ring, have been conducted (Gaenko et al., 2006).
Chemical Genetics in Drug Discovery
Research has explored the use of oxadiazole derivatives in identifying potential anticancer agents and molecular targets through chemical genetics (Cai, Drewe, & Kasibhatla, 2006).
Synthesis of Derivatives for Potential Medical Applications
Studies have been conducted on synthesizing various derivatives of oxadiazole for potential applications, such as antihypertensive activity (Santilli & Morris, 1979).
Binding Interactions
Research has been done on the binding interactions of oxadiazole derivatives with other compounds, contributing to the understanding of their potential in supramolecular chemistry (Reichert et al., 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)6-3-1-2-5(4-6)7-14-8(9(16)17)18-15-7/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUGFIPFSOZGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)
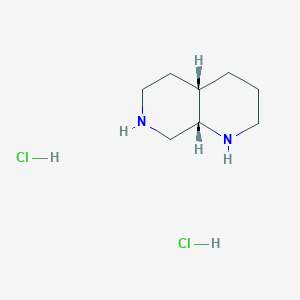
![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)
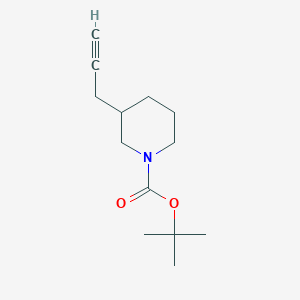
![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)
![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)
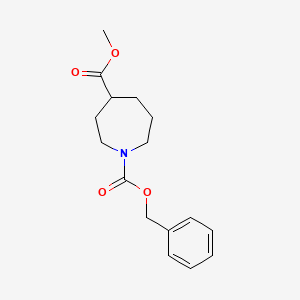
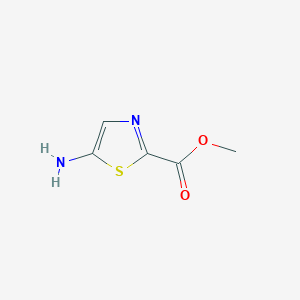
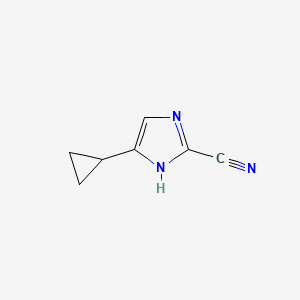
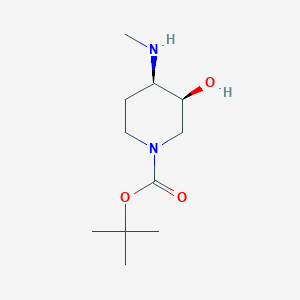
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)
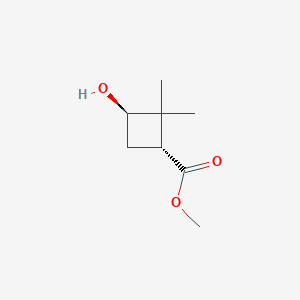
![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)
